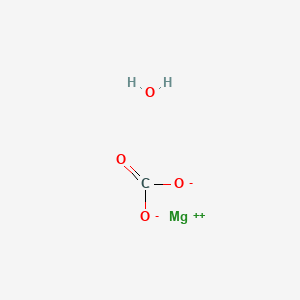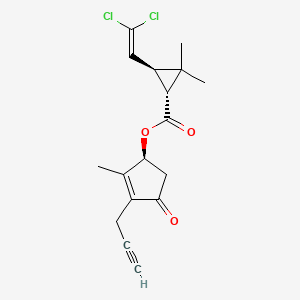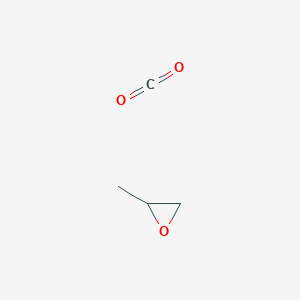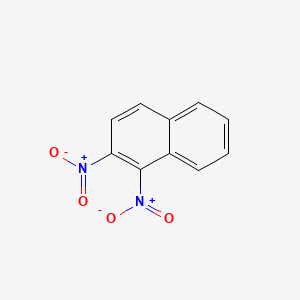
二硝基萘
描述
Dinitronaphthalene is a chemical compound that is widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents. Dinitronaphthalene is used in various fields of research such as organic chemistry, biochemistry, and pharmacology. The compound has a wide range of applications due to its unique properties.
科学研究应用
合成和选择性
- 二硝基萘可以通过在各种有机溶剂中进行沸石辅助硝化反应来合成,具有高产率和选择性。这种方法对环境友好且具有成本效益 (Wang 等,2014).
发光特性
- 1,4-二硝基萘表现出独特的发光特性,例如在烃类介质中产生的弱磷光和在低温下在质子溶剂中产生的增强荧光 (Jain & Misra,1981).
质谱分析
- 各种异构二硝基萘的质谱提供了对其电子结构、碎片化途径和空间相互作用的见解 (Brittain 等,1970).
电化学行为
- 二硝基萘异构体(例如 1,5-二硝基萘)的电化学研究揭示了它们的还原机制和在不同浓度下进行定量分析的最佳条件 (Shanmugam 等,2004).
电子亲和力和自由基阴离子
- 对二硝基萘异构体的电子亲和力和它们的自由基阴离子的研究有助于理解它们的化学反应性和电子特性 (Bozkaya & Schaefer,2010).
制备方法
- 人们正在探索在温和条件下通过硝化反应制备二硝基萘化合物的新方法,以提高效率和环境友好性 (You 等,2015).
电化学氢化
- 二硝基萘电化学还原为二氨基萘是催化氢化的替代方法,有望用于小规模生产 (Chaussard 等,1986).
光催化氧化
- 二硝基萘异构体的光催化氧化研究有助于理解它们的反应性和分子特性 (Bekbolet 等,2009).
溶解度和混合特性
- 研究二硝基萘在各种溶剂中的溶解度为其在不同化学过程中的应用提供了有价值的数据 (Yang 等,2017).
振动光谱
- 使用 FTIR 和 FT-Raman 等技术进行的研究有助于理解二硝基萘异构体的结构和振动方面 (Tomkinson,2010).
化学反应性
- 探索二硝基萘与各种化合物(例如共轭二烯)的反应性,阐明了潜在的合成途径和化学转化 (Paredes 等,2003).
作用机制
Target of Action
Dinitronaphthalene compounds are important chemical materials that are widely used in polyurethane, dyes, and organic intermediates . For example, 1,5-dinitronaphthalene (1,5-DNN) can be used to produce 1,5-naphthalene diisocyanate (NDI), which is an important raw material for the production of advanced polyurethane with perfect performances of high hardness, excellent elasticity, low compression set, heat resistance, good dynamic capability, and wear resistance . 1,3-dinitronaphthalene (1,3-DNN) can be used for the sensitizer of ammonium nitrate explosive, carbide additive, and sulfur dyes intermediate . 1,4-dinitronaphthalene (1,4-DNN) is also a very important organic synthesis intermediate, and 1,8-dinitronaphthalene (1,8-DNN) can be widely applied for the production of dyes .
Mode of Action
The formation of dinitronaphthalene compounds is achieved through the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent . The proposed formation pathway of dinitronaphthalenes may be the radical reaction mechanism according to the obtained dinitronaphthalene products and the reported nitration mechanism .
Biochemical Pathways
It is known that dinitronaphthalene compounds are produced through the nitration of naphthalene .
Pharmacokinetics
The conversion of 1-nitronaphthalene increased rapidly from 36 to 415 % when the reaction temperature was elevated from 50 to 150 C .
Result of Action
The result of the action of dinitronaphthalene is the production of various useful compounds. For instance, 1,5-dinitronaphthalene (1,5-DNN) can be used to produce 1,5-naphthalene diisocyanate (NDI), an important raw material for the production of advanced polyurethane . Similarly, 1,3-dinitronaphthalene (1,3-DNN) can be used for the sensitizer of ammonium nitrate explosive, carbide additive, and sulfur dyes intermediate .
Action Environment
The action environment of dinitronaphthalene involves the nitration of 1-nitronaphthalene with NO2 as the nitration reagent . The selectivity of dinitronaphthalene in different types of molecular sieve catalyst was studied. When HBEA zeolite catalyst was used, the yield of dinitronaphthalene was up to 61% . This method is easy to carry out, environmentally benign, and economical .
属性
IUPAC Name |
1,2-dinitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKFCDGEFCOQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947815 | |
| Record name | 1,2-Dinitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24934-47-2, 27478-34-8 | |
| Record name | 1,2-Dinitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinitronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)
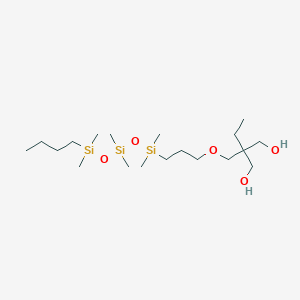


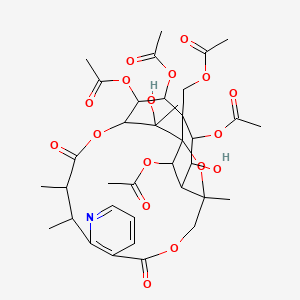
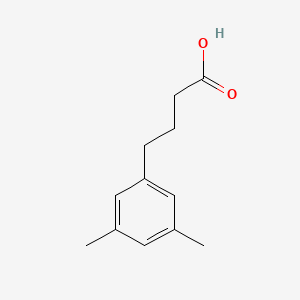
![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)


